Product packaging for Tetramethylcyclam(Cat. No.:)

Tetramethylcyclam

Cat. No.: B14884558
M. Wt: 260.46 g/mol
InChI Key: HRFJEOWVAGSJNW-UHFFFAOYSA-R
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Description

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane, commonly known as Tetramethylcyclam (TMC), is an N-tetraalkylated cyclam derivative that serves as a foundational macrocyclic chelating agent in inorganic and coordination chemistry . Its core value lies in its ability to bind strongly to a wide range of metal ions, forming complexes with distinct stereochemical, redox, and catalytic properties that are often unattainable with its non-alkylated parent compound, cyclam . The specific research value of TMC is largely derived from the stereochemistry of its four tertiary amine donors. Upon metal coordination, the ligand can adopt different isomeric forms, primarily the trans-I and trans-III diastereoisomers, which profoundly direct the geometry and reactivity of the resulting complex . This stereochemical diversity allows researchers to fine-tune the metal's coordination sphere. For instance, the trans-I diastereoisomer often forms five-coordinate complexes, while the trans-III form tends to favor six-coordinate geometries, a distinction that can even be directed by the choice of anion during synthesis . This control enables fundamental studies on the effects of ligand topology on metal center properties, such as in high-valent oxoiron(IV) complexes where the orientation of the TMC methyl groups (anti vs. syn) dictates the coordination number and electronic structure of the iron center . Key research applications for this compound include the stabilization of unusual metal oxidation states, such as nickel(I) and copper(I), which are valuable for studying inner-sphere electron transfer reactions and their interactions with electrophiles like alkyl halides and molecular oxygen . Furthermore, TMC ligands are pivotal in modeling bimetallic active sites in metalloenzymes, exemplified by their use in constructing and characterizing oxo-bridged heterobimetallic cores (e.g., Fe-III-O-Cr-III) to understand structure-function relationships in biological systems . The ligand is also employed in the development of catalytic systems and in exploring the fundamental relationship between ligand field strength, provided by the tertiary amines, and the electrochemical properties of 3d metal complexes . Specifications & Handling: CAS RN: 41203-22-9 Molecular Formula: C 14 H 32 N 4 (Molecular Weight: ~256.44 g/mol) Purity: >98.0% Physical Form: Crystalline solid or powder, hygroscopic and heat sensitive . Store under inert gas at refrigerated temperatures (0-10°C) . WARNING: This product is for research purposes only (RUO - Research Use Only). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H36N4+4 B14884558 Tetramethylcyclam

Properties

Molecular Formula

C14H36N4+4

Molecular Weight

260.46 g/mol

IUPAC Name

1,4,8,11-tetramethyl-1,4,8,11-tetrazoniacyclotetradecane

InChI

InChI=1S/C14H32N4/c1-15-7-5-8-17(3)13-14-18(4)10-6-9-16(2)12-11-15/h5-14H2,1-4H3/p+4

InChI Key

HRFJEOWVAGSJNW-UHFFFAOYSA-R

Canonical SMILES

C[NH+]1CCC[NH+](CC[NH+](CCC[NH+](CC1)C)C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Tetramethylcyclam

Several synthetic routes have been developed for the preparation of this compound, each with distinct advantages and limitations. The following section details these methods with comprehensive protocols and comparative analysis.

Eschweiler-Clarke Methylation

The most established and straightforward method for synthesizing this compound involves the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid to methylate the secondary amine groups of cyclam.

Reaction Mechanism

The Eschweiler-Clarke reaction proceeds through the following steps:

  • Formation of an imine intermediate between the secondary amine of cyclam and formaldehyde
  • Reduction of the imine by formic acid, which acts as a hydride source
  • Loss of carbon dioxide, making the reaction irreversible
  • Repetition of the process until all four secondary amines are methylated

The key advantage of this method is that it cannot produce quaternary ammonium salts since tertiary amines cannot form imines or iminium ions, thus the reaction stops at the tertiary amine stage.

Protocol for Eschweiler-Clarke Methylation

Reagents:

  • Cyclam (1,4,8,11-tetraazacyclotetradecane)
  • Formaldehyde (37% aqueous solution)
  • Formic acid (98-100%)

Procedure:

  • Dissolve cyclam in a mixture of formic acid and water.
  • Add excess formaldehyde solution (typically 6-10 equivalents).
  • Heat the reaction mixture close to boiling (90-100°C) for 8-24 hours.
  • Cool the reaction mixture and adjust to alkaline pH using sodium hydroxide solution.
  • Extract the product with dichloromethane or chloroform.
  • Dry the organic phase, concentrate, and purify the product through recrystallization.

This method typically provides this compound in yields of 70-85%.

Direct Alkylation Methods

Direct alkylation of cyclam using methyl halides represents another approach to this compound synthesis, though this method often results in lower yields due to over-alkylation.

Methyl Iodide Alkylation

Reagents:

  • Cyclam
  • Methyl iodide (4.1-6 equivalents)
  • Base (sodium carbonate, potassium carbonate, or sodium hydroxide)
  • Solvent (acetonitrile, DMF, or DMSO)

Procedure:

  • Dissolve cyclam in the selected solvent.
  • Add the base and cool the mixture in an ice bath.
  • Add methyl iodide dropwise over 30 minutes.
  • Allow the reaction to warm to room temperature and stir for 24-48 hours.
  • Filter to remove inorganic salts, concentrate the filtrate, and purify the product.

This method typically yields this compound in 30-60% yields, with significant formation of quaternary ammonium salts as byproducts.

Biphasic Solvent Systems

Several researchers have reported improved yields using biphasic solvent systems that combine an alkaline aqueous phase with an immiscible organic phase.

Chloroform/Aqueous Sodium Hydroxide System

Tsukube reported a biphasic system for the synthesis of N-tetraalkylated cyclams using a chloroform/aqueous sodium hydroxide solvent system.

Protocol:

  • Dissolve cyclam in chloroform.
  • Add aqueous sodium hydroxide solution (1M) to form a biphasic system.
  • Add methyl iodide (4.1 equivalents) and vigorously stir the mixture.
  • After reaction completion (typically 12-24 hours), separate the organic layer.
  • Wash, dry, and concentrate the organic layer to obtain the product.

This method has been reported to produce N-tetrabenzylcyclam in 80% yield, suggesting it could be similarly effective for this compound synthesis.

Dichloromethane/Aqueous Sodium Hydroxide System

Alcock and colleagues reported the use of dichloromethane and aqueous sodium hydroxide for N-tetraalkylation of cyclam.

Protocol:

  • Dissolve cyclam in dichloromethane.
  • Add aqueous sodium hydroxide solution (1M) to form a biphasic system.
  • Add methyl iodide (4.1 equivalents) and stir vigorously.
  • After reaction completion, separate, wash, and concentrate the organic layer.

Heterogeneous System with Solid Base

Jeong and coworkers developed an effective heterogeneous system combining chloroform solution of cyclam and alkyl halide with solid potassium carbonate.

Protocol:

  • Dissolve cyclam in chloroform.
  • Add solid potassium carbonate (anhydrous).
  • Add methyl iodide (4-6 equivalents) and stir the heterogeneous mixture.
  • Filter to remove the inorganic base, wash the filtrate, and concentrate to obtain the product.

This method has been reported to yield N-tetraalkylated cyclams efficiently with small hydrocarbon chains (C₂–C₄) and also prepare tetramethoxy ethyl and ethoxyethyl derivatives in excellent yields (83-90%).

Comparative Analysis of Preparation Methods

The table below summarizes and compares the different methods for preparing this compound:

Table 1: Comparison of Methods for this compound Synthesis

Method Key Reagents Reaction Conditions Typical Yield (%) Advantages Limitations
Eschweiler-Clarke Methylation Formaldehyde, Formic acid 90-100°C, 8-24 hours 70-85 No quaternary ammonium salt formation, Well-established procedure Requires heating, Longer reaction times
Direct Alkylation Methyl iodide, Base Room temperature, 24-48 hours 30-60 Simple procedure Low yields, Quaternary salt formation
Chloroform/NaOH System Methyl iodide, NaOH, Chloroform Room temperature, 12-24 hours 60-80 Higher yields than direct alkylation Phase transfer limitations
DCM/NaOH System Methyl iodide, NaOH, DCM Room temperature, 12-24 hours 60-75 Good yields, Less toxic than chloroform Phase transfer limitations
Heterogeneous System Methyl iodide, K₂CO₃, Chloroform Room temperature, 12-24 hours 83-90 Excellent yields Risk of competing carbene formation
Aqueous-Organic with Shaking Methyl iodide, NaOH, CH₃CN/H₂O Room temperature, 6 hours 70-90* Simple workup, High purity, Shorter reaction time Requires shaking rather than conventional stirring

*Estimated based on yields for other N-tetraalkylated cyclam derivatives using this method.

Analysis and Characterization of this compound

Several analytical techniques are commonly employed to characterize this compound and confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary method for characterizing this compound, with distinctive signals for the N-methyl groups and the ethylene bridges of the cyclam backbone. For ¹H NMR analysis, this compound typically shows:

  • N-CH₃ signals: 2.1-2.3 ppm (singlet, 12H)
  • N-CH₂-CH₂-N signals: 2.4-2.7 ppm (multiplet, 16H)

¹³C NMR spectroscopy provides additional structural confirmation with characteristic signals for the N-methyl carbons and cyclam backbone carbons.

Mass Spectrometry

Mass spectrometry is valuable for confirming the molecular weight and structure of this compound. Electrospray ionization mass spectrometry (ESI-MS) typically shows the [M+H]⁺ ion at m/z 257, corresponding to the protonated molecular ion of this compound.

Elemental Analysis

Elemental analysis provides confirmation of the empirical formula and purity of this compound. Theoretical values for C₁₂H₂₈N₄:

  • C: 59.95%
  • H: 11.74%
  • N: 23.30%

Experimental values typically fall within ±0.4% of these theoretical percentages for pure this compound.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the absence of N-H stretching bands (typically ~3300 cm⁻¹) present in the parent cyclam, indicating complete methylation of all secondary amine groups.

X-ray Crystallography

X-ray crystallography provides definitive structural characterization of this compound and its metal complexes. Crystal structures reveal important structural features such as the orientation of methyl groups and the conformation of the cyclam ring.

Applications of this compound

This compound has found numerous applications in coordination chemistry and beyond:

  • Metal Complexation : this compound forms stable complexes with various transition metals, particularly copper(II), nickel(II), and iron. These complexes have been extensively studied for their unique properties.

  • Catalysis : Metal-tetramethylcyclam complexes have been explored as catalysts for various reactions, leveraging the stability and tunability of these complexes.

  • Medicinal Applications : this compound derivatives and their metal complexes have been investigated for potential biomedical applications, including as contrast agents for imaging and for treating neurodegenerative disorders.

  • Oxygen Activation : Iron-tetramethylcyclam complexes have been studied for their ability to activate oxygen, mimicking biological systems.

  • Fluorescence Sensing : N-functionalized this compound derivatives have been developed for fluorescence sensing applications.

Stereochemistry of this compound Metal Complexes

Metal complexes of this compound can adopt different stereochemical configurations. For example, copper(II) this compound complexes may form in either trans-I or trans-III diastereoisomers, with the specific isomer formed dependent on the counterion. Research has shown that Cu(TMC)₂ produces the trans-III complex, while Cu(TMC)₂ forms the trans-I structure.

Similarly, for iron complexes, this compound is unique among tetradentate ligands with all four donors occupying the equatorial plane, giving rise to two distinct FeIV=O isomers with different topologies relative to the ferryl moiety.

Chemical Reactions Analysis

Metal Coordination and Stereochemistry

TMC forms stable complexes with transition metals, exhibiting distinct stereochemical outcomes based on reaction conditions.

Copper(TMC) Complexes

  • Trans-I vs. Trans-III Isomers :

    • Cu(TMC)₂ forms the trans-III isomer due to an anion effect, while Cu(TMC)₂ adopts the trans-I structure .

    • Crystallographic and spectroscopic analyses confirm these isomeric outcomes .

Iron-Oxo(TMC) Complexes

  • Oxoiron(IV) Reactivity :

    • TMC supports oxoiron(IV) complexes (e.g., [Fe⁴ᴼ(TMC)(X)]²⁺) with axial ligands like acetate or propionate. These complexes exhibit substrate oxidation rates varying by >100-fold despite small Ep,c differences .

    • Computational studies reveal reactivity differences arise from activation enthalpy variations .

Hydrogen Atom Transfer (HAT) vs. Oxygen Atom Transfer (OAT)

  • HAT Reactivity :

    • Rates correlate with the triplet−quintet spin state gap (Shaik’s two-state-reactivity model) .

    • Untethered carboxylate ligands enhance HAT reactivity .

  • OAT Reactivity :

    • Logarithmic correlation exists between oxygen atom transfer rates and Ep,c values .

Syn vs. Anti Isomer Effects

  • Structural Impact :

    • Syn isomers (oxoiron(IV) unit surrounded by methyl groups) show faster HAT/OAT rates than anti isomers .

    • Syn complexes epoxidize olefins 100-fold faster than anti counterparts .

Reactivity Comparison of Syn and Anti Isomers

Reaction TypeSyn Isomer RateAnti Isomer RateRate Difference
HAT (DHA)1.3–3× fasterBaseline1.3–3×
OAT (R₂S→R₂SO)2–3 orders fasterBaseline100×
Olefin epoxidationAll substratesOnly cis-cyclooctene100×

Isomerization and Oxygen Bridging

  • Syn ↔ Anti Conversion :

    • The syn isomer of [Fe⁴ᴼ(TMC)]²⁺ converts to anti via H₂O, with quantitative ¹⁸O incorporation .

    • This highlights the dynamic interconversion between isomers under aqueous conditions .

  • Fe−O−M Complexes :

    • TMC supports bridged Fe−O−M species (M = Cr, Mn) with distinct coordination geometries .

    • Anti isomers favor six-coordinate Fe sites, while syn isomers adopt five-coordinate geometries .

Structural Parameters of Fe−O−M Complexes

IsomerFe−N₄ Plane Distance (Å)Fe−O Distance (Å)Coordination Number
Anti0.044–0.1961.81–1.866
Syn0.50–0.531.74–1.775

Mössbauer and XANES Data

  • Anti Isomers :

    • Mössbauer δ: +0.53 mm/s (ΔEQ = +0.87 mm/s) .

    • XANES K-edge: ~7124.0 eV .

  • Syn Isomers :

    • Mössbauer δ: +0.44 mm/s (ΔEQ = +0.89 mm/s) .

    • XANES K-edge: ~7123.6 eV .

Computational Models

  • HAT Mechanism :

    • Spin density studies confirm a hydrogen atom transfer pathway for dihydroanthracene oxidation .

    • Two-state reactivity (TSR) involves initial quintet state transition to lower-energy surfaces .

Eyring Parameters for HAT

Complex TypeActivation Enthalpy (kJ/mol)Pre-exponential Factor (M⁻¹s⁻¹)
Untethered carboxylatesLowerHigher
Tethered carboxylatesHigherLower

Scientific Research Applications

Tetramethylcyclam (TMC) is a macrocyclic ligand that has found use in coordination chemistry, particularly in stabilizing high-valent metal-oxo complexes . These complexes are relevant as they mimic reactive intermediates in nonheme monoiron oxygenases . Research has explored TMC's applications in various fields, including its role in modifying electrodes for electrochemical applications and its broader uses in biomedical contexts through tetrazine cycloadditions .

Scientific Research Applications

  • Oxoiron(IV) Complexes: TMC is used to support oxoiron(IV) complexes, which are involved as reactive intermediates in nonheme monoiron oxygenases . Researchers have synthesized and characterized several oxoiron(IV) complexes supported by TMC, with a carboxylate ligand trans to the oxo unit . These complexes exhibit a range of substrate oxidation rates, highlighting the impact of the ligand environment on reactivity .
  • Ligand Effects on Reactivity: Studies involving TMC have shown that the electron-donating capability of axial ligands influences the rates of oxygen atom transfer (OAT) and hydrogen atom transfer (HAT) . Specifically, the rate of HAT increases with the electron-donating ability of the axial ligand, demonstrating an antielectrophilic trend .
  • Electrochemical Applications: TMC has been used in modified electrodes for the removal of volatile organic compounds (VOCs) . For example, a $$Ni(this compound)]Br2-Nafion® modified electrode has been applied in electrochemistry . Electrochemical technology can be applied to remove different types of VOCs, with varying efficiencies depending on the electrode materials and catalysts used .
  • Coordination Chemistry: N-alkylated cyclam ligands, including this compound, have been studied extensively in coordination chemistry . These ligands' ability to coordinate with various metal ions has led to the synthesis of complexes with different structures and properties .

Biomedical Applications

  • Tetrazine Cycloadditions: this compound derivatives are used in bioorthogonal coupling reactions, specifically inverse electron demand cycloadditions between tetrazines and strained dienophiles . These reactions are rapid, do not require a catalyst, and work well in aqueous solutions and serum, making them valuable for biomedical applications .
  • Multistep Labeling of Live Cell Surface Antigens: Tetrazine dienophile cycloadditions have been tested for bioorthogonal couplings . For instance, a benzylamino-tetrazine was synthesized and showed excellent stability in aqueous buffer and serum . This tetrazine reacted with norbornene carboxylic acid with high yield and a rate constant of approximately 1.9 M−1sec−1 in aqueous buffer .
  • In Vivo Molecular Imaging: Tetrazine reactions are used for in vivo molecular imaging applications . Rapid tetrazine cycloadditions allow modular labeling of small molecules with isotopes like 18F for positron emission tomography . These reactions have also been applied directly in vivo for the pre-targeted imaging of solid tumors .
  • Signal Amplification in Biomarker Labeling: Two-step protocols using bioorthogonal chemistry with tetrazines can significantly amplify signals over one-step labeling procedures and those using biotin–avidin interactions . This amplification is achieved through the use of magneto-fluorescent nanoparticles, which can be detected with fluorescence or magnetic resonance techniques . These strategies are used on clinical samples for biomarker profiling to predict malignancy and patient outcome .
    Cellular Microscopy: Tetrazines have been used in cellular microscopy to image intracellular structures. For example, cells treated with trans-cyclooctene modified taxol, followed by a tetrazine-BODIPY FL probe, showed specific staining of intracellular structures, demonstrating the probe's ability to penetrate the cell membrane and label trans-cyclooctene conjugates .

Mechanism of Action

The mechanism of action of tetramethylcyclam involves its ability to form stable complexes with metal ions. The compound’s tetraazamacrocyclic structure allows it to coordinate with metal ions through its nitrogen atoms, forming a stable chelate. This coordination can influence the reactivity and stability of the metal ion, making this compound a valuable ligand in various chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

TMC’s methyl substituents impose distinct steric and electronic effects compared to unsubstituted cyclam (1,4,8,11-tetraazacyclotetradecane) and other N-alkylated derivatives. For instance:

Ligand Key Features Metal Coordination Geometry Fe-O Distance (Å) Pre-Edge Area (Units)
TMC Four axial methyl groups; rigid N₄ plane Square pyramidal (Feᴵᴵᴵ) 1.77 26–30
Cyclam No substituents; flexible backbone Octahedral or trigonal bipyramidal ~1.80–1.85 <10
BPMEN (N,N’-bis(2-pyridylmethyl)-1,2-ethylenediamine) Bidentate pyridyl groups; flexible Trigonal bipyramidal N/A N/A
  • Steric Effects : TMC’s methyl groups enforce a square pyramidal geometry in Feᴵᴵᴵ–O–M complexes (e.g., [(TMC)Feᴵᴵᴵ–O–Crᴵᴵᴵ]⁴⁺), whereas cyclam’s flexibility allows variable coordination modes .
  • Electronic Effects : The pre-edge XAS area for TMC-Feᴵᴵᴵ–O species (26–30 units) is higher than that for cyclam-Fe complexes (<10 units), reflecting greater distortion from centrosymmetry due to TMC’s rigid framework .

Reactivity in Oxidation Catalysis

TMC-derived Feᴵⱽ=O species exhibit enhanced oxidative power compared to other ligands. For example:

  • Hydroxylation : The TMC-Feᴵⱽ=O complex hydroxylates cyclohexane at −40°C within seconds when activated by Sc³⁺, outperforming BPMEN-Feᴵᴵ/H₂O₂ systems .

Stereochemical Control

TMC’s stereochemical rigidity enables isolation of trans-III diastereomers in Cuᴵᴵ complexes, a feat unattainable with cyclam. For example, [Cu(TMC)(NO₃)₂] adopts a trans-III configuration due to anion-induced distortion, whereas [Cu(cyclam)]²⁺ exclusively forms trans-I isomers .

Hydrogen-Bonding and Catalytic Activity

Unlike N-alkylated ligands (e.g., dimethylcyclam), TMC retains NH protons in some derivatives, enabling hydrogen-bonding interactions critical for electrocatalytic CO₂ reduction. This feature is absent in fully methylated analogs, leading to diminished activity .

Key Research Findings

  • Feᴵᴵᴵ–O–Crᴵᴵᴵ Complexes : TMC stabilizes both anti and syn Feᴵᴵᴵ–O–Crᴵᴵᴵ isomers, with Fe–O distances (1.77 Å) and pre-edge areas (30 units) distinct from cyclam-based analogs .
  • Mössbauer Spectroscopy : TMC-Feᴵᴵᴵ species exhibit isomer shifts (δ = +0.44–0.53 mm/s) and quadrupole splittings (|ΔEᴾ| = 0.87–0.89 mm/s), consistent with high-spin Feᴵᴵᴵ centers coupled to Crᴵᴵᴵ .
  • Anion-Directed Stereochemistry : In Cuᴵᴵ–TMC complexes, nitrate anions induce trans-III configurations, whereas perchlorate favors trans-I, highlighting ligand-anion interplay absent in cyclam systems .

Q & A

Q. How can researchers ensure compliance with journal guidelines when submitting TMC-related manuscripts?

  • Methodology :
  • Graphical abstracts : Highlight TMC’s macrocyclic structure without overcrowding (≤3 chemical drawings).
  • Data availability : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Citation balance : Include recent studies (past 5 years) and foundational papers (e.g., Que et al. on Fe-TMC chemistry) .

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